molecular formula C2H4ClO3P B120960 2-Chloro-1,3,2-dioxaphospholane 2-oxide CAS No. 6609-64-9

2-Chloro-1,3,2-dioxaphospholane 2-oxide

Cat. No.: B120960
CAS No.: 6609-64-9
M. Wt: 142.48 g/mol
InChI Key: SBMUNILHNJLMBF-UHFFFAOYSA-N
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Description

2-Chloro-1,3,2-dioxaphospholane 2-oxide (CDO) is a highly reactive and versatile compound that is widely used in the synthesis of various organic compounds. CDO is a key reagent in organic synthesis and is used in a variety of industrial and laboratory applications. It is a useful reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. CDO can also be used in the synthesis of polymers, catalysts, and other specialty chemicals.

Scientific Research Applications

Synthesis and Applications

Optimization of Synthesis for Phosphoryl Choline Derivatives 2-Chloro-1,3,2-dioxaphospholane 2-oxide serves as a precursor in the synthesis of phosphoryl choline derivatives and various phosphoesters. The compound's synthesis has been optimized using air as a convenient and economical oxidizing agent, avoiding the dangers associated with the lavish use of molecular oxygen. This optimized synthesis pathway allows controlled and fast access to a variety of phosphoesters, essential in drug development and other applications (Becker & Wurm, 2017).

Chiral Reagent for Determining Enantiomeric Purity A derivative of 2-Chloro-1,3,2-dioxaphospholane has been identified as a practical reagent for determining the enantiomeric purity of chiral alcohols. This derivative, 2-chloro-(4R,5R)-bis[(1R,2S,5R)-menth-1-yloxycarbonyl)]-1,3,2-dioxaphospholane, allows for precise analysis via (31)P NMR spectroscopy, making it valuable in stereochemical investigations and pharmaceutical quality control (Amberg et al., 2008).

Structural Stability and Vibrational Assignments The structural stability and ring inversion of this compound were comprehensively studied using DFT-B3LYP and ab initio MP2 calculations. This research provides detailed insights into the molecule's conformational stability and vibrational characteristics, contributing to its application in material science and molecular engineering (Badawi et al., 2009).

Chemical Reactions and Characterization

Synthesis of Antifungal Compounds 2-Chloro-1,3,2-dioxaphospholane derivatives have been used in synthesizing chloro-bis compounds with antifungal properties against specific pathogens. This synthesis pathway, involving reactions with bismuth trichloride, opens doors to new antifungal agents and contributes to agricultural and pharmaceutical industries (Agrawal et al., 2011).

Triphenylethanediol-Derived Derivative The reaction of triphenylethanediol with phosphorus trichloride leads to the diastereoselective formation of 2-chloro-1,3,2-dioxaphospholane. This derivative can serve as a derivatizing reagent for chiral secondary alcohols, allowing the determination of their enantiomeric excess, an important aspect in the field of stereochemistry and pharmaceutical science (Meier et al., 2009).

Mechanism of Action

Target of Action

2-Chloro-1,3,2-dioxaphospholane-2-oxide, also known as 2-Chloro-2-oxo-1,3,2-dioxaphospholane or Ethylene glycol chlorophosphate , is a cyclic chlorophosphate reagent . It is primarily used as a reagent in the synthesis of various organic compounds .

Mode of Action

The compound is known to react with phenyl Grignard reagents . Grignard reagents are a class of organometallic compounds that are commonly used in organic synthesis. The reaction with phenyl Grignard reagents can lead to the formation of new carbon-phosphorus bonds, which can be useful in the synthesis of various organic phosphorus compounds .

Biochemical Pathways

It is known to be used in the synthesis of various organic compounds , which suggests that it could potentially affect a wide range of biochemical pathways depending on the specific compounds it is used to synthesize.

Result of Action

The molecular and cellular effects of 2-Chloro-1,3,2-dioxaphospholane-2-oxide’s action would depend on the specific compounds it is used to synthesize. As a reagent, its primary role is to facilitate the formation of new chemical bonds, leading to the creation of new compounds .

Action Environment

The compound is known to be water-reactive, and contact with water liberates toxic gas . Therefore, the environment in which it is used can significantly influence its action, efficacy, and stability. It is typically stored at temperatures below 20°C , suggesting that it may be sensitive to heat. The presence of moisture or water in the environment could potentially lead to unwanted reactions .

Safety and Hazards

COP causes severe skin burns and eye damage . It is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1 .

Future Directions

COP is used in the synthesis of various compounds such as 2-methacryloyloxyethylphosphorylcholine and miltefosine (hexadecylphosphocholine, MT) analogs . It opens up new frontiers in electrolyte developments towards safe lithium-ion batteries with higher energy densities .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of various compounds, suggesting that it may interact with a range of enzymes, proteins, and other biomolecules

Cellular Effects

Given its role in the synthesis of various compounds, it could potentially influence cell function by altering the availability or activity of these compounds . This could impact cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies.

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role in the synthesis of various compounds This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that 2-Chloro-1,3,2-dioxaphospholane-2-oxide is involved in are not well-characterized. It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels

Transport and Distribution

Information on how 2-Chloro-1,3,2-dioxaphospholane-2-oxide is transported and distributed within cells and tissues is currently lacking. It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

2-chloro-1,3,2λ5-dioxaphospholane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClO3P/c3-7(4)5-1-2-6-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMUNILHNJLMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216292
Record name 2-Chloro-1,3,2-dioxaphospholane 2-oxide
Source EPA DSSTox
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Molecular Weight

142.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6609-64-9
Record name 2-Chloro-2-oxo-1,3,2-dioxaphospholane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,3,2-dioxaphospholane 2-oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1,3,2-dioxaphospholane 2-oxide
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Record name 2-chloro-1,3,2-dioxaphospholane 2-oxide
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Record name 2-Chloro-1,3,2-dioxaphospholane 2-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 2-Chloro-2-oxo-1,3,2-dioxaphospholane?

A1: 2-Chloro-2-oxo-1,3,2-dioxaphospholane (COP) has the molecular formula C2H4ClO3P and a molecular weight of 140.49 g/mol. While the provided abstracts do not delve into detailed spectroscopic data, characteristic peaks in techniques like FTIR, 1H NMR, and 31P NMR would confirm its structure. For instance, the presence of a P=O stretch in the FTIR spectrum and signals corresponding to the ethylene glycol moiety in the 1H NMR spectrum would be expected. []

Q2: What is the common synthetic route to prepare 2-Chloro-2-oxo-1,3,2-dioxaphospholane?

A2: A prevalent method involves reacting phosphorus trichloride (PCl3) with ethylene glycol. This reaction initially yields 2-Chloro-1,3,2-dioxaphospholane, which is subsequently oxidized to COP. The oxidation can be achieved using various oxidizing agents, with oxygen being a commonly employed choice. [, ]

Q3: How does 2-Chloro-2-oxo-1,3,2-dioxaphospholane react with alcohols and amines?

A3: COP readily reacts with alcohols and amines, leading to the opening of the dioxaphospholane ring and the formation of phosphate esters or phosphoramidates, respectively. These reactions are widely utilized in the synthesis of phospholipids, where COP serves as a key reagent for introducing the phosphate headgroup. [, , , , ]

Q4: Does the reaction of 2-Chloro-2-oxo-1,3,2-dioxaphospholane proceed with retention or inversion of configuration at the phosphorus center?

A4: Kinetic studies indicate that the stereochemical outcome of COP's reactions can vary depending on the nature of the nucleophile and the reaction conditions. While some reactions proceed with retention of configuration at phosphorus, others exhibit inversion. This suggests that the reaction mechanism may involve both associative and dissociative pathways. []

Q5: How is 2-Chloro-2-oxo-1,3,2-dioxaphospholane used in the synthesis of phosphorylcholine-containing molecules?

A5: COP is frequently employed to introduce the phosphorylcholine moiety into various molecules, particularly in the synthesis of phospholipids like phosphatidylcholine. This is achieved by reacting COP with an alcohol to form a cyclic phosphate intermediate, which is subsequently opened by trimethylamine, yielding the desired phosphorylcholine derivative. [, , , , , , ]

Q6: Can 2-Chloro-2-oxo-1,3,2-dioxaphospholane be used to synthesize plasmalogens?

A6: Yes, COP has been successfully utilized in the synthesis of plasmalogens, a unique class of phospholipids characterized by a vinyl ether linkage at the sn-1 position of the glycerol backbone. The synthetic route typically involves attaching the vinyl ether moiety to a protected glycerol derivative, followed by acylation, deprotection, and finally, phosphorylation using COP and subsequent reaction with trimethylamine. [, ]

Q7: What are the advantages of using 2-Chloro-2-oxo-1,3,2-dioxaphospholane in phospholipid synthesis compared to other phosphorylating agents?

A7: COP offers several advantages in phospholipid synthesis, including:

    Q8: What solvents are typically used in reactions involving 2-Chloro-2-oxo-1,3,2-dioxaphospholane?

    A8: COP reactions are commonly performed in anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile. These solvents help prevent hydrolysis of COP and ensure efficient reaction with the desired nucleophiles. [, , ]

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